molecular formula C12H23NOSi B1398014 2-Triisopropylsilyloxazole CAS No. 433332-27-5

2-Triisopropylsilyloxazole

Cat. No. B1398014
M. Wt: 225.4 g/mol
InChI Key: PBDIANQBYUQMPW-UHFFFAOYSA-N
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Patent
US09296746B2

Procedure details

To a solution of 2-(triisopropylsilyl)oxazole (6.7 g) in THF (200 mL) was added dropwise n-butyllithium hexane solution (1.6M, 22.3 mL) at −78° C. The reaction mixture was stirred at −78° C. for 1 hr under nitrogen atmosphere, triisopropylborate (8.2 mL) was added thereto, and mixture was stirred at −78° C. for 2 hr. The mixture was allowed to be warmed to room temperature, and stirred overnight. To the reaction mixture was added a solution of 2,3-dimethylbutane-2,3-diol (3.51 g) in THF (20 mL) and acetic acid (2.3 mL), and the mixture was stirred at room temperature for 2 hr. The solvent was evaporated under reduced pressure, water was added thereto, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (8.8 g).
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
22.3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Quantity
3.51 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
2.3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([Si:4]([CH:13]([CH3:15])[CH3:14])([CH:10]([CH3:12])[CH3:11])[C:5]1[O:6][CH:7]=[CH:8][N:9]=1)([CH3:3])[CH3:2].CCCCCC.C([Li])CCC.C(O[B:31]([O:36][CH:37]([CH3:39])[CH3:38])[O:32][CH:33]([CH3:35])[CH3:34])(C)C.CC(O)(C(C)(O)C)C>C1COCC1.C(O)(=O)C>[CH3:39][C:37]1([CH3:38])[C:33]([CH3:34])([CH3:35])[O:32][B:31]([C:7]2[O:6][C:5]([Si:4]([CH:1]([CH3:3])[CH3:2])([CH:10]([CH3:12])[CH3:11])[CH:13]([CH3:15])[CH3:14])=[N:9][CH:8]=2)[O:36]1 |f:1.2|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
C(C)(C)[Si](C=1OC=CN1)(C(C)C)C(C)C
Name
n-butyllithium hexane
Quantity
22.3 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
Quantity
3.51 g
Type
reactant
Smiles
CC(C)(C(C)(O)C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 hr under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
mixture was stirred at −78° C. for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to be warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CN=C(O1)[Si](C(C)C)(C(C)C)C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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